Enantiomeric Configuration: (R) vs. (S) Differentiation in Chiral Synthesis
The (R)-enantiomer (CAS 1241678-86-3) and its (S)-enantiomer are non-superimposable mirror images that can exhibit divergent biological activity. The synthetic route disclosed in US Patent 9,447,036 enables preparation of either enantiomer in optically active form, but the biological downstream products derived from each are distinct chemical entities [1]. Commercial sourcing data shows the (R)-enantiomer is offered at 98% purity with a defined LogP of 2.5284 and TPSA of 12.03 Ų, whereas the (S)-enantiomer has a different CAS registry and is generally procured independently . For comparison, the racemic 2-(2,4,6-trifluorophenyl)pyrrolidine (CAS 1270354-05-6) is also available but lacks stereochemical definition, rendering it unsuitable for enantioselective applications [2].
| Evidence Dimension | Enantiomeric purity and calculated physicochemical properties |
|---|---|
| Target Compound Data | (R)-enantiomer: CAS 1241678-86-3; Purity 98%; LogP 2.5284; TPSA 12.03 Ų |
| Comparator Or Baseline | Racemate: CAS 1270354-05-6; No defined enantiomeric purity. (S)-enantiomer: separate CAS, independently sourced. |
| Quantified Difference | N/A (qualitative differentiation: enantiomeric purity enables chiral-specific downstream synthesis; racemate does not) |
| Conditions | Vendor-reported purity and calculated physicochemical parameters (Leyan product specification) |
Why This Matters
Procurement of the defined (R)-enantiomer eliminates stereo-chemical ambiguity for chiral-specific reaction sequences, avoiding diastereomeric separation burdens downstream.
- [1] US Patent 9,447,036. Process for the preparation of optionally substituted phenyl and pyridyl pyrrolidines. Bayer CropScience AG. Issued September 20, 2016. View Source
- [2] ChemSrc. 2-(2,4,6-Trifluorophenyl)pyrrolidine (racemate). CAS 1270354-05-6. View Source
